



Application Notes and Protocols for FlipGFP PLpro Assay with Jun12682

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Compound of Interest		
Compound Name:	Jun12682	
Cat. No.:	B15137177	Get Quote

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Introduction

The emergence of SARS-CoV-2 has highlighted the urgent need for effective antiviral therapeutics. The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key antagonist of the host's innate immune response, making it a prime target for antiviral drug development.[1][2] The FlipGFP PLpro assay is a cell-based reporter system that allows for the evaluation of PLpro inhibitors in a biologically relevant context.[3][4] This document provides detailed application notes and protocols for setting up and performing a FlipGFP PLpro assay to evaluate the inhibitory activity of **Jun12682**, a potent and specific noncovalent inhibitor of SARS-CoV-2 PLpro.[1][5]

Jun12682 has demonstrated significant antiviral efficacy by targeting both the BL2 groove and a newly identified Val70Ub-binding site on PLpro.[5][6] This dual-binding mechanism contributes to its high potency and its ability to inhibit the deubiquitinating and delSGylating activities of PLpro, which are crucial for the virus to evade the host's immune system.[5][7]

Principle of the FlipGFP PLpro Assay

The FlipGFP assay is a novel fluorogenic reporter system based on a "flipped" beta-strand of Green Fluorescent Protein (GFP).[8][9] The reporter construct consists of two parts of a split GFP molecule. The 11th β -strand is engineered to be in a parallel orientation to the 10th β -strand, preventing its proper folding and thus fluorescence.[9][10] These two strands are



connected by a linker containing a specific protease cleavage site, in this case, for SARS-CoV-2 PLpro.[11] When PLpro is active, it cleaves the linker, allowing the 11th β -strand to "flip" back to its native anti-parallel conformation, leading to the reconstitution of the GFP chromophore and a significant increase in fluorescence.[8][10] The intensity of the fluorescence is directly proportional to the activity of PLpro. Therefore, in the presence of an inhibitor like **Jun12682**, PLpro activity is reduced, resulting in a dose-dependent decrease in the fluorescence signal. [12]

Data Presentation

Table 1: Inhibitory Activity of Jun12682 against SARS-

CoV-2 PLpro

Assay Type	Parameter	Value	Reference
FlipGFP PLpro Assay	EC50	1.1 μΜ	[5][13]
FRET-based Enzymatic Assay (Ub- AMC)	Ki	63.5 nM	[5][7]
FRET-based Enzymatic Assay (ISG15-AMC)	Ki	38.5 nM	[5][7]
Antiviral Assay (Caco- 2 cells)	EC50	0.44–2.02 μΜ	[5]
Antiviral Assay (Vero cells)	EC50	1.1 μΜ	[5]

Table 2: Comparative Antiviral Activity of Jun12682



Compound	Target	Antiviral EC50 (Vero cells)	Reference
Jun12682	PLpro	1.1 μΜ	[5]
GRL0617 (known PLpro inhibitor)	PLpro	22.4 μΜ	[5]
Nirmatrelvir	Mpro	Not applicable (different target)	[6]

Experimental Protocols Materials and Reagents

- Cell Line: Human embryonic kidney 293T (HEK293T) cells.
- Plasmids:
 - FlipGFP-PLpro reporter plasmid (containing the PLpro cleavage sequence). A suitable starting point is the pcDNA3-TEV-flipGFP-T2A-mCherry plasmid (Addgene #124429), which can be modified to replace the TEV cleavage site with the PLpro cleavage site.[11]
 [12]
 - SARS-CoV-2 PLpro expression plasmid.
- Transfection Reagent: Lipofectamine 3000 or a similar high-efficiency transfection reagent.
- Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
 Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Compound: Jun12682 (dissolved in DMSO to a stock concentration of 10 mM).
- Assay Plates: White, clear-bottom 96-well plates.
- Plate Reader: A fluorescence plate reader capable of measuring GFP fluorescence (Excitation: ~488 nm, Emission: ~510 nm).

Protocol for FlipGFP PLpro Assay



Day 1: Cell Seeding

- Culture HEK293T cells in a T75 flask until they reach 70-80% confluency.
- Trypsinize and resuspend the cells in fresh culture medium.
- Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate.
- Incubate overnight at 37°C with 5% CO2.

Day 2: Transfection

- Prepare the transfection mix according to the manufacturer's protocol. For each well, a ratio
 of 1:0.8 of the FlipGFP-PLpro reporter plasmid to the PLpro expression plasmid is
 recommended.[10]
- Add the transfection mix to each well.
- Incubate for 24 hours at 37°C with 5% CO2.

Day 3: Compound Treatment and Measurement

- Prepare serial dilutions of **Jun12682** in culture medium. A typical concentration range to test would be from 0.01 μ M to 100 μ M. Include a DMSO-only control.
- Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of Jun12682.
- Incubate for another 24 hours at 37°C with 5% CO2.
- Measure the GFP fluorescence intensity using a plate reader (Excitation: 488 nm, Emission: 510 nm).

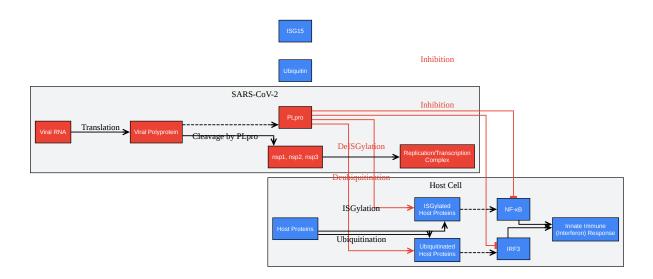
Data Analysis

- Subtract the background fluorescence from wells containing non-transfected cells.
- Normalize the fluorescence signal of the compound-treated wells to the DMSO-treated control wells (representing 100% PLpro activity).



- Plot the normalized fluorescence intensity against the logarithm of the Jun12682 concentration.
- Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.

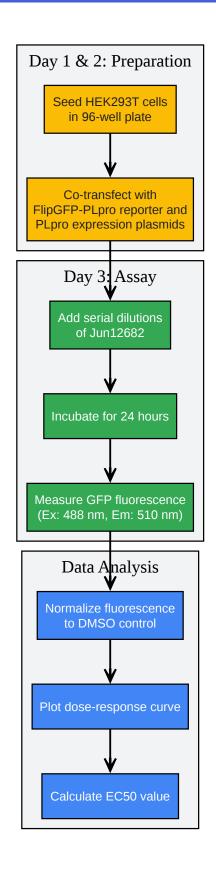
Visualizations



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Caption: SARS-CoV-2 PLpro signaling pathway and its role in innate immune evasion.

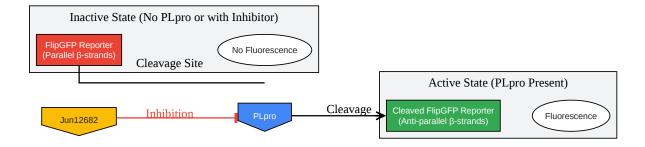




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Caption: Experimental workflow for the FlipGFP PLpro assay with **Jun12682**.





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Caption: Logical relationship of the FlipGFP PLpro assay components.

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